molecular formula C11H14FN5O3 B13839189 ((+/-)(1'alpha,2'alpha,3'beta,4'alpha)-2-Amino-1,9-dihydro-9-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-6H-purin-6-one

((+/-)(1'alpha,2'alpha,3'beta,4'alpha)-2-Amino-1,9-dihydro-9-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-6H-purin-6-one

Cat. No.: B13839189
M. Wt: 283.26 g/mol
InChI Key: RAXDGCQXNUHPMZ-TYQACLPBSA-N
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Description

((+/-)(1'alpha,2'alpha,3'beta,4'alpha)-2-Amino-1,9-dihydro-9-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-6H-purin-6-one is a useful research compound. Its molecular formula is C11H14FN5O3 and its molecular weight is 283.26 g/mol. The purity is usually 95%.
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Biological Activity

The compound ((+/-)(1'alpha,2'alpha,3'beta,4'alpha)-2-Amino-1,9-dihydro-9-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-6H-purin-6-one is a purine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H14FN5O3
  • Molecular Weight : 283.259 g/mol
  • CAS Number : 110289-24-2
  • SMILES Notation : NC1=Nc2c(ncn2[C@H]3CC@@HC@H[C@H]3F)C(=O)N1

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets, including enzymes and receptors. Its structure suggests potential effects on nucleic acid metabolism and signaling pathways.

  • Inhibition of Viral Replication : Some studies indicate that purine derivatives can inhibit viral RNA synthesis, particularly in the context of Hepatitis C virus replicons. The compound's structural features may facilitate its role as a nucleotide prodrug, enhancing its efficacy against viral targets .
  • Antitumor Activity : Research has shown that related carbocyclic nucleosides exhibit significant antitumor activity in vivo. The structural modifications in this compound could similarly enhance its anticancer properties by affecting cellular proliferation pathways .
  • Metabolic Stability : The presence of specific functional groups may confer resistance to enzymatic degradation, which is crucial for maintaining therapeutic levels in biological systems .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Antitumor activityDemonstrated significant in vivo antitumor effects; varied based on treatment schedule.
Viral inhibitionShowed potential as a nucleotide prodrug to inhibit Hepatitis C virus replication.
PharmacokineticsEvaluated metabolic stability; compound exhibited favorable characteristics for further development.

Detailed Research Insights

  • Antitumor Studies : In a comparative study of carbocyclic analogues, the compound was found to have a notable effect on tumor growth inhibition when administered in specific dosing regimens. The mechanism was attributed to the compound's ability to interfere with DNA synthesis pathways in cancer cells .
  • Viral Replication Inhibition : The compound's structural analogs were tested for their ability to inhibit viral RNA synthesis effectively. The findings suggest that modifications at the cyclopentyl position enhance antiviral activity, making it a candidate for further exploration in antiviral drug development .
  • Pharmacokinetic Evaluation : Studies assessing the drug metabolism and pharmacokinetics revealed that the compound maintains stability in biological fluids, suggesting a prolonged half-life and sustained action against target cells .

Properties

Molecular Formula

C11H14FN5O3

Molecular Weight

283.26 g/mol

IUPAC Name

2-amino-9-[(1S,2S,3S,4S)-2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C11H14FN5O3/c12-6-5(1-4(2-18)8(6)19)17-3-14-7-9(17)15-11(13)16-10(7)20/h3-6,8,18-19H,1-2H2,(H3,13,15,16,20)/t4-,5-,6-,8-/m0/s1

InChI Key

RAXDGCQXNUHPMZ-TYQACLPBSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1N2C=NC3=C2N=C(NC3=O)N)F)O)CO

Canonical SMILES

C1C(C(C(C1N2C=NC3=C2N=C(NC3=O)N)F)O)CO

Origin of Product

United States

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